Fmoc-L-o-Tyr(mom)
Description
Fmoc-L-o-Tyr(mom) is a derivative of L-tyrosine where the hydroxyl group on the aromatic ring is protected by a methoxymethyl (mom) group, and the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is critical in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy: the Fmoc group is base-labile, while the mom group is acid-labile, enabling selective deprotection during peptide assembly.
Properties
Molecular Formula |
C26H25NO6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
OTFCPHOJAXVQDP-QHCPKHFHSA-N |
Isomeric SMILES |
COCOC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-o-Tyr(mom) typically involves the protection of the amino group of tyrosine with the Fmoc group and the hydroxyl group with the mom group. The process begins with the reaction of tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-tyrosine. Subsequently, the hydroxyl group of Fmoc-tyrosine is protected by reacting it with methoxymethyl chloride (mom-Cl) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of Fmoc-L-o-Tyr(mom) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) is common, where the Fmoc group is removed by treatment with piperidine, allowing for the addition of the next amino acid .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-o-Tyr(mom) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed by treatment with a base such as piperidine, while the mom group is removed by acidic conditions.
Coupling Reactions: The amino group of Fmoc-L-o-Tyr(mom) can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Fmoc-L-o-Tyr(mom) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-L-o-Tyr(mom) primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The mom group protects the hydroxyl group, ensuring the integrity of the tyrosine residue during synthesis. The removal of these protecting groups at appropriate stages allows for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key Fmoc-protected tyrosine derivatives and their characteristics:
Key Comparisons
Protection Strategy
- Fmoc-L-o-Tyr(mom) vs. Fmoc-Tyr(tBu) : The mom group offers acid lability, contrasting with the tBu group’s stability to trifluoroacetic acid (TFA), making mom more suitable for acid-sensitive peptides. However, tBu is preferred for long-term storage due to higher chemical stability .
- Fmoc-L-o-Tyr(mom) vs. Fmoc-Tyr(Bzl): Benzyl protection requires hydrogenolysis for removal, limiting compatibility with peptides containing sulfur or metal cofactors. Mom’s acid lability avoids this but may complicate resin cleavage in SPPS .
Stability and Deprotection
- Mom-protected tyrosine requires mild acidic conditions (e.g., 1% TFA) for deprotection, minimizing side reactions. In contrast, methyl (Fmoc-Tyr(Me)-OH) and tBu groups require harsher conditions (e.g., TFA >95% for tBu), risking peptide degradation .
Case Studies from Evidence
- Resin Compatibility: highlights that 2-chlorotrityl resin allows mild cleavage (AcOH/TFE/DCM) of Fmoc-amino acids without damaging sensitive groups like Tyr, suggesting compatibility with mom-protected derivatives .
- Phosphopeptide Synthesis : demonstrates that t-butyl phosphate protection (Fmoc-Tyr(PO₃tBu₂)-OH) resists piperidine cleavage during SPPS, a strategy adaptable to mom-protected analogs .
Limitations and Innovations
- Innovative Derivatives: describes bis-Fmoc-D-Tyr for iodination, suggesting that mom-protected tyrosine could be modified similarly for radiolabeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
